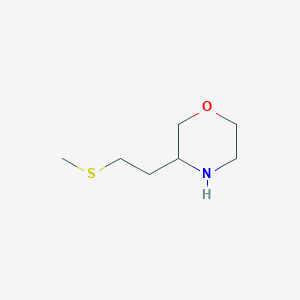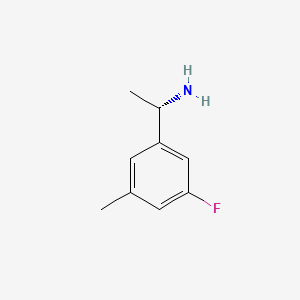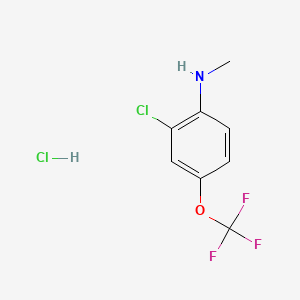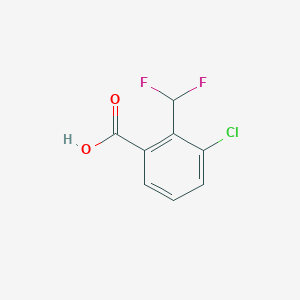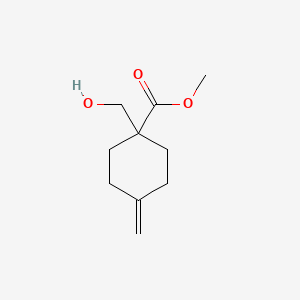
Methyl1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethyl group, and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through a series of steps including hydroxymethylation and esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Methyl derivatives
Substitution: Amides, other esters
Aplicaciones Científicas De Investigación
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(hydroxymethyl)-cyclohexane-1-carboxylate
- Methyl 4-methylidenecyclohexane-1-carboxylate
- Methyl 1-(hydroxymethyl)-4-methylcyclohexane-1-carboxylate
Uniqueness
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methylidene group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h11H,1,3-7H2,2H3 |
Clave InChI |
MIXQYUHYDFHWPI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(=C)CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




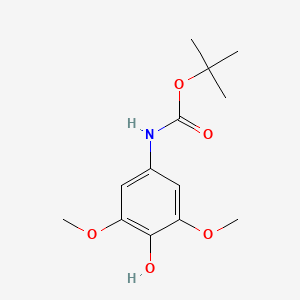
![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
